![molecular formula C21H26BNO4 B1412637 N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS No. 1706749-35-0](/img/structure/B1412637.png)
N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Overview
Description
N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boronate ester-containing benzamide derivative. Its structure features a benzamide core substituted with a methoxy group at the 2-position, a benzyl group on the amide nitrogen, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 5-position. This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate ester group in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems .
Biological Activity
N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H22BNO4
- Molecular Weight : 291.15 g/mol
- CAS Number : 1256360-26-5
The compound features a benzamide structure combined with a boron-containing dioxaborolane moiety. The presence of the methoxy group enhances its reactivity and biological profile.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Kinase Inhibition : The compound may act as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can modulate signaling pathways involved in cell proliferation and survival. For example, compounds that inhibit the epidermal growth factor receptor (EGFR) have shown efficacy in treating non-small cell lung cancer (NSCLC) .
- Antiproliferative Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. The incorporation of polar functional groups has been shown to improve solubility and bioavailability while maintaining activity .
- Neuroleptic Activity : Some derivatives have been noted for their potential neuroleptic effects, which could be beneficial in treating psychiatric disorders .
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its analogs:
Compound Name | Activity Type | IC50 (µM) | Notes |
---|---|---|---|
This compound | Kinase Inhibition | TBD | Potential for selective inhibition |
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)acetamide | Antiproliferative | 0.048 | Moderate activity against specific cancer lines |
N-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide | Neuroleptic | TBD | Exhibits potential for CNS activity |
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various derivatives of benzamide compounds for their anticancer properties. Among them was this compound which demonstrated promising results in inhibiting tumor growth in vitro .
Study 2: Solubility and Metabolism
Another investigation focused on the solubility and metabolic stability of related compounds. It was found that modifications to the molecular structure could significantly enhance solubility without compromising biological activity. This study highlighted the importance of structural variations in optimizing drug candidates for better pharmacokinetic profiles .
Scientific Research Applications
Organic Synthesis
N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide serves as a versatile building block in organic synthesis. Its dioxaborolane moiety allows for efficient borylation reactions that are critical in forming carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry
Research indicates that compounds containing the dioxaborolane group exhibit significant biological activity. N-Benzyl derivatives have been studied for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzamide with boron-containing groups showed improved potency against certain cancer cell lines compared to their non-boronated counterparts .
Material Science
The compound's unique properties make it suitable for applications in material science. Its ability to form stable complexes with metals can be harnessed in the development of new materials with enhanced electronic properties.
Catalysis
This compound has been utilized as a ligand in catalysis. Its coordination ability enhances the efficiency of catalytic cycles in organic transformations.
Q & A
Q. Basic: What are the common synthetic routes for N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide?
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. Key steps include:
- Step 1: Preparation of the boronic ester precursor (e.g., 5-bromo-2-methoxybenzoic acid derivatives) through halogenation and methoxylation .
- Step 2: Coupling with a benzamide-containing aryl halide using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in solvents like THF or DMF at reflux .
- Step 3: Purification via column chromatography or preparative HPLC .
For reproducibility, ensure anhydrous conditions and inert atmosphere (N₂/Ar) during coupling .
Q. Advanced: How can reaction yields be optimized for this compound in cross-coupling reactions?
Answer:
Yield optimization involves:
- Catalyst selection: PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., SPhos) improve steric tolerance .
- Solvent effects: Polar aprotic solvents (DMF) enhance solubility of boronic esters, while THF minimizes side reactions .
- Base choice: Cs₂CO₃ increases coupling efficiency for electron-deficient substrates compared to K₂CO₃ .
- Temperature control: Reflux (80–100°C) balances reaction rate and decomposition risks. Monitor by TLC or LC-MS .
Q. Basic: What spectroscopic methods are used to characterize this compound?
Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of methoxy and benzamide groups. Aromatic protons appear as multiplets at δ 6.5–8.0 ppm, while the dioxaborolane ring shows singlet peaks for methyl groups (δ ~1.3 ppm) .
- ¹¹B NMR: Verify boronic ester integrity (δ 28–32 ppm for sp² boron) .
- HRMS: Validate molecular ion ([M+H]⁺) with <5 ppm error .
Q. Advanced: How to resolve discrepancies in NMR data (e.g., unexpected splitting or shifts)?
Answer:
- Impurity analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts .
- Dynamic effects: Variable-temperature NMR (e.g., 25–60°C) can resolve rotational barriers in the benzamide group .
- Solvent polarity: Compare DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding or aggregation effects .
- 11B NMR: Rule out hydrolysis of the dioxaborolane ring, which shifts boron signals to δ 10–15 ppm .
Q. Biological: How to evaluate this compound’s activity against bacterial biofilms?
Answer:
- Biofilm assay: Use a 96-well plate model with Staphylococcus aureus. Stain with crystal violet (OD₅₉₀) to quantify biofilm biomass .
- Controls: Include DMSO (negative) and known GroEL/ES inhibitors (positive) .
- MIC determination: Assess planktonic growth inhibition via broth microdilution (CLSI guidelines) .
- Dose-response: Test 0.5–128 µg/mL to calculate IC₅₀ values .
Q. Advanced: What challenges arise in modifying the benzamide moiety for structure-activity relationship (SAR) studies?
Answer:
- Regioselectivity: Electrophilic substitution at the 2-methoxy position requires directing groups (e.g., -NO₂) or protecting strategies (TIPSCl for -OH) .
- Steric hindrance: Bulky substituents on the benzamide nitrogen may reduce coupling efficiency; use Buchwald-Hartwig conditions for C-N bond formation .
- Hydrolysis sensitivity: Boronic esters degrade in aqueous media; employ lyophilization for biological testing .
Q. Crystallography: How to determine the crystal structure of this compound?
Answer:
- Crystallization: Use vapor diffusion (e.g., CHCl₃ layered with hexane) to grow single crystals .
- Data collection: Perform X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
- Structure solution: Apply SHELXT for phase problem resolution and SHELXL for refinement (R-factor <0.05) .
- Validation: Check CIF files with PLATON for missed symmetry or disorder .
Q. Advanced: How to address low yields in the final coupling step?
Answer:
- Catalyst poisoning: Pre-purify reagents (e.g., silica gel filtration for boronic ester) to remove sulfur or amine contaminants .
- Microwave-assisted synthesis: Reduce reaction time (30 min vs. 24 h) to minimize decomposition .
- Alternative boron sources: Use pinacolborane (PBu₃) in situ for unstable intermediates .
Q. Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Antibacterial agents: Target GroEL/ES chaperonin systems to disrupt protein folding in biofilms .
- Protease inhibitors: The benzamide scaffold mimics peptide substrates in serine protease binding pockets .
- Boronate prodrugs: Hydrolyze in vivo to release bioactive phenolic derivatives .
Q. Advanced: How to design analogs with improved metabolic stability?
Answer:
- Isosteric replacement: Substitute the dioxaborolane with a trifluoroborate (-BF₃K) to resist esterase cleavage .
- Deuterium incorporation: Replace labile C-H bonds (e.g., benzyl position) to slow CYP450 metabolism .
- Prodrug strategies: Mask phenolic -OH with pivaloyloxymethyl (POM) groups for enhanced bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
The target compound’s structural analogs differ in substituents on the benzamide core, the amide nitrogen, or the boronate ester group. These variations influence physicochemical properties, reactivity, and biological activity.
Key Observations :
- Alkyl vs. Aryl Substituents : The benzyl group in the target compound may confer higher steric hindrance compared to ethyl or methyl analogs, affecting reaction kinetics in catalytic processes .
- Boronate Position : Moving the boronate group from the 5- to 4-position (e.g., N-Methyl-4-...benzamide) alters conjugation and electronic effects, impacting binding in biological targets .
Heterocyclic and Functional Group Modifications
Key Observations :
Properties
IUPAC Name |
N-benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)16-11-12-18(25-5)17(13-16)19(24)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEBSBWWAXOZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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